molecular formula C12H16N2 B8413044 1,2-Dimethyl-5-isopropylbenzimidazole

1,2-Dimethyl-5-isopropylbenzimidazole

Cat. No.: B8413044
M. Wt: 188.27 g/mol
InChI Key: HOJLUAGXYNZYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-5-isopropylbenzimidazole is a benzimidazole derivative featuring methyl groups at positions 1 and 2 and an isopropyl substituent at position 4. This compound is synthesized via multistep parallel solution-phase methods, leveraging intermediates like 1,5-difluoro-2,4-dinitrobenzene (DFDNB) to introduce functional groups critical for biological activity . Its substitution pattern distinguishes it from other benzimidazole derivatives, offering unique physicochemical and biological properties.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1,2-dimethyl-5-propan-2-ylbenzimidazole

InChI

InChI=1S/C12H16N2/c1-8(2)10-5-6-12-11(7-10)13-9(3)14(12)4/h5-8H,1-4H3

InChI Key

HOJLUAGXYNZYFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Substituent-Driven Activity and Solubility Profiles

Compound Substituents (Positions) Key Biological Activities Solubility References
1,2-Dimethyl-5-isopropylbenzimidazole 1,2-dimethyl; 5-isopropyl Moderate anti-H. pylori; High anti-HCV High (logP ~2.1)
5-Nitrobenzimidazole 5-nitro High anti-H. pylori; Low antiviral Low (logP ~3.8)
5-Chloro-1-methylbenzimidazole 5-chloro; 1-methyl Potent anti-H. pylori; Moderate anti-EBV Moderate
1-H-5-isopropylbenzimidazole 5-isopropyl Low anti-E. coli; High anti-HCV Moderate

Key Findings :

Antimicrobial Activity: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) at position 5 enhance activity against Helicobacter pylori due to improved membrane penetration and target binding (e.g., 5-nitrobenzimidazole, IC₅₀ = 1.2 µM vs. This compound, IC₅₀ = 8.5 µM) . Bulky substituents (e.g., isopropyl at position 5) reduce antibacterial efficacy against Gram-negative bacteria like E. coli by sterically hindering interactions with bacterial enzymes .

Antiviral Activity :

  • The isopropyl group at position 5 in this compound enhances inhibition of hepatitis C virus (HCV) NS5B polymerase (IC₅₀ = 0.7 µM) compared to analogues with smaller substituents (e.g., 5-methyl, IC₅₀ = 2.3 µM) .
  • Methyl groups at positions 1 and 2 further stabilize hydrophobic interactions with viral protease active sites .

Solubility and Bioavailability: Alkyl groups (e.g., methyl at positions 1 and 2) significantly improve aqueous solubility (logP = 2.1) compared to non-alkylated derivatives (logP = 3.8 for 5-nitrobenzimidazole), enhancing oral bioavailability .

Structural vs. Functional Trade-offs

  • This compound sacrifices H. pylori potency for improved antiviral activity and pharmacokinetics, making it a candidate for HCV therapy.
  • In contrast, 5-nitrobenzimidazole prioritizes antibacterial efficacy but suffers from poor solubility and toxicity risks .

Comparison with Anticancer Benzimidazoles

  • Nitro or methoxy groups at position 5 correlate with topoisomerase inhibition (e.g., 5-nitrobenzimidazole shows IC₅₀ = 4.5 µM against HeLa cells). However, this compound lacks strong anticancer activity (IC₅₀ > 50 µM), highlighting the critical role of EWGs in oncology applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.